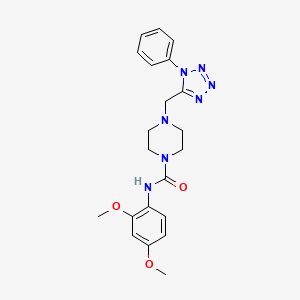

![molecular formula C18H15N3O B2461741 (E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile CAS No. 1351509-58-4](/img/structure/B2461741.png)

(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information about the synthesis of “(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile” in the available resources.Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the current resources.Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile”.Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile” include its molecular formula, molecular weight, and other related properties1. However, detailed properties like melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Antiproliferative Agents

Compounds similar to (E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile have been studied for their antiproliferative properties. For example, (E)-2-(1H-benzo[d] [1,2,3]triazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile demonstrated potency against various human cell lines derived from hematological and solid human tumors, comparable to etoposide and greater than 6-mercaptopurine in all cell lines tested. The effects on cell cycle distribution and a detailed molecular modeling study of the binding mode of these compounds on tubulin suggest their potential as tubulin binding agents (Carta et al., 2011).

Antimicrobial Activities

Several derivatives of 1H-benzo[d]imidazole, similar in structure to the compound , have been synthesized and tested for antimicrobial activity. For instance, a study synthesized various Schiff bases of 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide and tested them for antimicrobial activity, revealing potential as novel fused heterocyclic compounds with significant antimicrobial properties (Khairwar et al., 2021).

Corrosion Inhibition

Compounds containing the benzo[d]imidazole moiety have been evaluated for their corrosion inhibition properties. For instance, derivatives like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol demonstrated potential as corrosion inhibitors in acidic environments. The studies on these compounds include evaluations using various techniques like gravimetric, electrochemical, and surface analysis, suggesting their effectiveness in protecting materials from corrosion (Prashanth et al., 2021).

Antioxidant Properties

Similar compounds have also been investigated for their antioxidant activities. For instance, novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles were synthesized and their antioxidant properties evaluated. The studies focused on their abilities to inhibit lipid peroxidation and their free radical scavenging capacities, indicating potential applications in areas requiring antioxidant properties (Alp et al., 2015).

Safety And Hazards

There is no specific information available about the safety and hazards of “(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile”.

Direcciones Futuras

The future directions for this compound are not specified in the available resources.

Please note that the information provided is based on the available resources and there might be more comprehensive data in specialized databases or scientific literature. For a more detailed analysis, consultation with a chemist or a related expert might be necessary.

Propiedades

IUPAC Name |

(E)-3-(2-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-21-16-9-5-4-8-15(16)20-18(21)14(12-19)11-13-7-3-6-10-17(13)22-2/h3-11H,1-2H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCMQKRTDLVWQP-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)

![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461666.png)

![3-Phenylmethoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2461680.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2461681.png)